NVS PAK1 C is a chemical compound that serves as a selective inhibitor of the p21-activated kinase 1 (PAK1). This compound is notable for its potential in cancer research, particularly in inhibiting tumor growth and influencing various signaling pathways associated with cancer progression. The development of NVS PAK1 C is part of ongoing efforts to create targeted therapies that can effectively disrupt oncogenic signaling mechanisms.
NVS PAK1 C was developed by the Structural Genomics Consortium and is part of a broader initiative to find small molecule inhibitors that can selectively target specific kinases involved in cancer biology. The compound has been evaluated for its efficacy and selectivity through various biochemical assays and in vivo studies, demonstrating significant potential as a therapeutic agent against tumors driven by aberrant PAK1 activity.
NVS PAK1 C falls under the category of allosteric inhibitors. Unlike traditional inhibitors that compete directly with substrates for active sites, allosteric inhibitors bind to alternative sites on the enzyme, leading to conformational changes that inhibit enzyme activity. This mechanism provides a strategic advantage in selectively targeting specific kinases without affecting other related kinases.
The synthesis of NVS PAK1 C involves several key steps, including:
The synthesis process has been optimized to enhance yield and purity. Specific conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to ensure the successful formation of NVS PAK1 C.
NVS PAK1 C has a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound exhibits high selectivity for PAK1 over other kinases, with an IC50 value in the low nanomolar range (approximately 5 nM for dephosphorylated PAK1), indicating its potency in inhibiting kinase activity.
NVS PAK1 C participates in several key biochemical reactions:
In vitro assays demonstrate that NVS PAK1 C effectively reduces phosphorylation levels in various cell lines, confirming its role as a selective inhibitor.
The mechanism by which NVS PAK1 C exerts its effects involves:
Studies have shown that treatment with NVS PAK1 C leads to decreased proliferation of cancer cell lines with active PAK1 signaling, supporting its potential therapeutic application.
NVS PAK1 C is characterized by:
The compound demonstrates stability under physiological conditions but may exhibit variable solubility depending on the formulation used for administration.
NVS PAK1 C has several scientific applications, particularly in cancer research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8